molecular formula C9H10N4 B103667 2-(1-Methylhydrazinyl)quinoxaline CAS No. 16621-55-9

2-(1-Methylhydrazinyl)quinoxaline

Cat. No. B103667
CAS RN: 16621-55-9
M. Wt: 174.2 g/mol
InChI Key: NVSYEKJHPNMSTR-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazinyl)quinoxaline is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. Quinoxalines and their derivatives are of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids, using intramolecular Mitsunobu cyclization and PPh(3)/I(2)/imidazole mediated cyclization as key steps . Similarly, 2-methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxalines and 5,10-pyrazino[2,3-g]quinoxalinediones were synthesized from 6,7-dichloro-5,8-quinoxalinedione for developing new anticancer drugs . Additionally, 2-substituted 3-(trifluoromethyl)quinoxalines were obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one, including hydrazino derivatives .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be further modified with various substituents. The synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline involved the 1,3-dipolar cycloaddition reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with different reagents, leading to the formation of new ring systems attached to the quinoxaline core .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of chemical reactions. The 1,3-dipolar cycloaddition reaction is a common method for constructing new ring systems, as seen in the synthesis of pyridazino and pyrazolo derivatives . The Mitsunobu cyclization and PPh(3)/I(2)/imidazole mediated cyclization are other notable reactions for constructing quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of a trifluoromethyl group can significantly alter the compound's reactivity and physical properties . The cytotoxicity of certain quinoxaline derivatives against cancer cells has been evaluated, with some compounds showing promising results in vitro . Additionally, some derivatives have been found to possess antibacterial activity, which could be beneficial in veterinary medicine .

Scientific Research Applications

Antimicrobial Activity

2-(1-Methylhydrazinyl)quinoxaline and its derivatives exhibit significant antimicrobial properties. Studies have shown the synthesis of novel quinoxalines, including derivatives of 2-(1-Methylhydrazinyl)quinoxaline, which have demonstrated in vitro antimicrobial activity. Particularly, certain compounds have been found to possess a broad spectrum of antimicrobial activity, highlighting their potential in medical applications for combating infectious diseases (Refaat et al., 2004).

Neuroprotective Properties

Quinoxaline derivatives, closely related to 2-(1-Methylhydrazinyl)quinoxaline, have shown promise as neuroprotective agents. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxaline analog, has been identified as a potent inhibitor of non-NMDA glutamate receptors and demonstrated protection against global ischemia in cerebral settings (Sheardown et al., 1990).

Therapeutic Applications

Quinoxalines, including 2-(1-Methylhydrazinyl)quinoxaline, have diverse therapeutic uses, notably in treating cancerous cells, AIDS, and other infectious diseases. Their significance in medicinal chemistry is highlighted by their incorporation into drugs designed to combat these health issues (Khatoon & Abdulmalek, 2021).

Anticancer Evaluation

Certain quinoxaline derivatives, possibly including 2-(1-Methylhydrazinyl)quinoxaline, have been synthesized and evaluated for their anticancer activity. These compounds are explored for their potential use in chemotherapy, demonstrating the broad applicability of quinoxalines in oncological research (Kotb et al., 2007).

Safety And Hazards

Quinoxaline can cause irritation to the eyes, skin, and respiratory tract upon exposure . Therefore, adequate personal protective equipment, including gloves, eye protection, and appropriate clothing, should always be worn when handling this compound .

Future Directions

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests a growing interest in the development of compounds bearing a quinoxaline moiety for various applications, including antiviral treatment .

properties

IUPAC Name

1-methyl-1-quinoxalin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13(10)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSYEKJHPNMSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383912
Record name 2-(1-Methylhydrazinyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylhydrazinyl)quinoxaline

CAS RN

16621-55-9
Record name 2-(1-Methylhydrazinyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Baashen, BF Abdel-Wahab, GA El-Hiti - Chemistry of Heterocyclic …, 2018 - Springer
Pyrazolylquinoxalines act as important intermediates for the production of novel derivatives with potential biological applications. The current review covers the synthesis of 2(3)-(pyrazol…
Number of citations: 3 link.springer.com

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